7-Bromo-1-chloropyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
7-bromo-1-chloropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-6-7(9)10-1-2-11(6)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFSTQCACGYQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C2C(=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1597913-29-5 | |
| Record name | 7-bromo-1-chloropyrrolo[1,2-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Halogenation of Pyrrole Derivatives
The initial step involves halogenation of pyrrole or 2-acetylpyrrole derivatives to introduce halogen atoms at specific positions. For example:
- 2-Acetylpyrrole is halogenated with brominating agents such as N-bromosuccinimide or chlorinating agents like sulfuryl chloride to form 4-bromo-2-acetylpyrroles or 4-chloro-2-acetylpyrroles, respectively.
- This step is typically carried out in non-polar or aprotic solvents such as dichloroethane or dimethylformamide at low temperatures (around -80°C to -70°C) to ensure regioselectivity and minimize side reactions.
Cyclization to Form Pyrrolo[1,2-a]pyrazine Core
- The halogenated acetylpyrroles are then treated with 2-iodo-1,1-diethoxyethane to form intermediates that undergo cyclization.
- Cyclization is achieved by refluxing in glacial acetic acid or similar solvents to afford 1-methyl-7-halopyrrolo[1,2-a]pyrazines.
- This step establishes the fused bicyclic pyrrolo[1,2-a]pyrazine scaffold with halogen substituents at the 7-position.
Chlorination at the 1-Position
Bromination at the 7-Position
- Bromination at the 7-position is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in non-polar solvents like methylene chloride.
- The reaction is conducted at low temperatures (approximately -78°C) for 30 minutes to an hour to ensure selective monobromination without overbromination.
Alternative Halogenation Routes
- For related compounds such as 1-chloro-7-iodopyrrolo[1,2-a]pyrazine, a two-step halogenation involving N-chlorosuccinimide (NCS) and iodine has been reported, indicating the feasibility of selective halogenation at both positions using electrophilic halogen sources under controlled conditions.
Reaction Conditions and Solvent Systems
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Halogenation of 2-acetylpyrrole | N-bromosuccinimide or sulfuryl chloride | Dichloroethane, DMF | -80°C to -70°C | 30 min to 1 hour | Low temp for regioselectivity |
| Cyclization | 2-iodo-1,1-diethoxyethane, reflux | Glacial acetic acid | Reflux | Several hours | Forms pyrrolo[1,2-a]pyrazine core |
| 1-Position chlorination | Phosphorus oxychloride (POCl₃) | Neat or chloroform | Room temp to reflux | 12 to 16 hours | Selective chlorination |
| 7-Position bromination | N-bromosuccinimide (NBS) or bromine | Methylene chloride | -78°C | 30 min to 1 hour | Controlled bromination |
Research Findings and Analytical Data
- The synthetic intermediates and final products are typically purified by column chromatography or extraction techniques.
- Structural confirmation is achieved through spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS), and sometimes X-ray crystallography for solid-state structure elucidation.
- The halogen substituents influence the electronic properties and reactivity, enabling further functionalization or use as intermediates in pharmaceutical synthesis.
Summary Table: Preparation Methods of 7-Bromo-1-chloropyrrolo[1,2-a]pyrazine
| Preparation Step | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Halogenation of 2-acetylpyrrole | NBS or sulfuryl chloride, low temp | Introduce Br or Cl at pyrrole ring |
| Cyclization | 2-iodo-1,1-diethoxyethane, reflux in acetic acid | Formation of pyrrolo[1,2-a]pyrazine core |
| 1-Position Chlorination | POCl₃, room temp to reflux | Chlorination at N-1 position |
| 7-Position Bromination | NBS or bromine, low temp | Bromination at C-7 position |
| Purification | Column chromatography, extraction | Isolation of pure compound |
Chemical Reactions Analysis
7-Bromo-1-chloropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN₃) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives. For example, oxidation with potassium permanganate (KMnO₄) can introduce additional functional groups.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
7-Bromo-1-chloropyrrolo[1,2-a]pyrazine has the following characteristics:
- CAS Number : 1782490-76-9
- Molecular Formula : CHBrClN
- Molecular Weight : 232.49 g/mol
The compound features a pyrrolo[1,2-a]pyrazine core, which is significant for its biological activity. The presence of bromine and chlorine atoms enhances its reactivity and interaction with biological targets.
Inhibition of Gastric Acid Secretion
One of the primary applications of pyrrolo[1,2-a]pyrazine derivatives, including this compound, is their role as inhibitors of gastric acid secretion. Research indicates that these compounds can be effective in treating conditions characterized by excessive gastric acid production, such as peptic ulcers. The pharmacological properties include:
- Mechanism : These compounds inhibit specific pathways involved in gastric acid secretion.
- Dosage : Therapeutic doses typically range from 0.02 to 100 mg/kg body weight per day, depending on the condition being treated .
Sirtuin Activation
Recent studies have explored the potential of pyrrolo[1,2-a]pyrazines in activating Sirtuin proteins (Sirt6), which are implicated in various cellular processes including aging and metabolism. For instance:
- Anticancer Activity : Compounds that activate Sirt6 have shown promise in inhibiting the proliferation of cancer cells, particularly in hepatocellular carcinoma (HCC) models. The activation leads to enhanced deacetylation of histones, promoting cell cycle arrest and tumor growth suppression .
- Inflammatory Response Modulation : Some derivatives have been noted for their ability to suppress pro-inflammatory cytokine production and exhibit anti-SARS-CoV-2 activity, indicating potential applications in treating inflammatory diseases and viral infections .
Table 1: Summary of Research Findings on this compound
| Study | Objective | Findings | Application |
|---|---|---|---|
| US Patent US5041442A | Gastric acid secretion inhibition | Demonstrated effective inhibition in animal models | Treatment for peptic ulcers |
| PMC5472370 | Fragment binding to BACE1 | Identified as a potential fragment binder with inhibitory properties | Alzheimer's disease research |
| PMC9805530 | Sirt6 activation | Showed significant anticancer effects in vitro and in vivo | Cancer therapy development |
Mechanism of Action
The exact mechanism of action of 7-Bromo-1-chloropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with specific molecular targets and pathways, such as kinase inhibition and modulation of oxidative stress pathways . Further research is needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
Substituted Pyrrolo[1,2-a]pyrazines
The substitution pattern on the pyrrolo[1,2-a]pyrazine scaffold significantly influences reactivity, physical properties, and biological activity. Key analogs include:
Table 1: Substituted Pyrrolo[1,2-a]pyrazines and Their Properties
- Regiochemical Effects : Bromination at position 6 (4j) versus 7 (4i) alters electronic properties, with 6-bromo derivatives showing distinct reactivity in subsequent functionalization .
- Halogen vs. Alkyl Substitution : Chlorine at position 1 (as in 7-bromo-1-chloro) is more reactive toward nucleophilic substitution than methyl groups (e.g., 7-chloro-1-methyl), making it preferable for synthesizing amine derivatives .
Benzoimidazole-Pyrrolo[1,2-a]pyrazine Hybrids
Fusion of benzoimidazole with pyrrolo[1,2-a]pyrazine enhances fluorescence properties. For example:
- Benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine exhibits deep blue emission (quantum yield up to 56%) and cell permeability, making it suitable for bioimaging .
- This compound lacks fused aromatic systems, resulting in weaker fluorescence compared to these hybrids. However, its halogen substituents enable precise functionalization for targeted drug design .
Imidazo[1,2-a]pyrazines
Structural analogs with an imidazole ring instead of pyrrole demonstrate distinct biological activities:
Saturated Derivatives
Hydrogenation of the pyrrolo[1,2-a]pyrazine core alters electronic properties:
Brominated vs. Chlorinated Analogs
- Chlorine : Smaller atomic radius increases reactivity in substitution reactions (e.g., chlorine at position 1 in 7-bromo-1-chloro facilitates piperazine coupling) .
Biological Activity
7-Bromo-1-chloropyrrolo[1,2-a]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, focusing on antifungal, anticancer, and enzyme inhibition activities.
Chemical Structure and Properties
This compound features a unique bicyclic structure that contributes to its biological activity. The presence of bromine and chlorine atoms enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 223.48 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antifungal Activity
Recent studies have highlighted the antifungal potential of pyrrolo[1,2-a]pyrazine derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit the drug efflux activity in Candida albicans.
In a study evaluating various derivatives, it was found that several compounds exhibited significant inhibitory effects against the CaCdr1p and CaMdr1p transporters. The Minimum Inhibitory Concentration (MIC) values ranged from 100 to 901 µM, indicating varying degrees of effectiveness against resistant strains .
Anticancer Activity
The compound's anticancer properties have also been explored, particularly its role in inhibiting tumor growth. Research has indicated that derivatives of pyrrolo[1,2-a]pyrazine can exhibit cytotoxic effects on various cancer cell lines. For example, derivatives were tested for their ability to induce apoptosis in cancer cells, demonstrating promising results in vitro .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specific studies have focused on its ability to inhibit aldose reductase (AR), an enzyme implicated in diabetic complications. The structure-activity relationship (SAR) studies suggest that modifications to the pyrrolo structure can enhance AR inhibitory activity significantly .
Table 2: Summary of Biological Activities
Case Study 1: Antifungal Efficacy Against C. albicans
A recent study evaluated the antifungal efficacy of a series of pyrrolo derivatives including this compound. The results indicated that certain derivatives could synergistically enhance the activity of fluconazole against resistant strains. Specifically, compounds with low FIC indices demonstrated strong synergistic effects when combined with fluconazole, reducing its MIC significantly .
Case Study 2: Cytotoxicity in Cancer Research
In vitro studies on various cancer cell lines revealed that pyrrolo derivatives could induce cell cycle arrest and apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .
Q & A
Q. What are the common synthetic routes for preparing 7-bromo-1-chloropyrrolo[1,2-a]pyrazine?
The synthesis typically involves two key steps: (1) N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones under basic conditions, followed by (2) dehydrative cyclization with ammonium acetate to form the pyrrolo[1,2-a]pyrazine core. Subsequent halogenation (bromination/chlorination) at positions 7 and 1 can be achieved using electrophilic halogenating agents (e.g., NBS for bromination, SO₂Cl₂ for chlorination). Palladium-catalyzed cross-coupling reactions (e.g., C6 arylation) may further modify the scaffold .
Q. How can the purity and structure of this compound be verified?
Methodological verification includes:
Q. What solvents and conditions are optimal for handling this compound?
The compound is sensitive to moisture and heat. Use anhydrous solvents (e.g., MeCN, DMF) under inert atmospheres (N₂/Ar). Store at –20°C in amber vials to prevent decomposition. Avoid prolonged exposure to light or acidic/basic conditions .
Advanced Research Questions
Q. How can regioselective functionalization at position 7 be achieved?
Regioselective bromination at position 7 is facilitated by directed metalation strategies or halogen dance reactions . For example, iodination of 2-bromo-4-chloropyrazolo[1,5-a]pyrazine with N-iodosuccinimide in MeCN at reflux yields 7-iodo derivatives (83% yield), with regiochemistry confirmed by NMR coupling constants (e.g., J = 4.8 Hz for H-6/H-7) . Alternative methods include Au-catalyzed cyclization or Sonogashira coupling for aryl/alkynyl group introduction .
Q. What strategies address contradictions in reported biological activity data for pyrrolo[1,2-a]pyrazine derivatives?
Discrepancies often arise from variations in:
- Substituent electronic effects (e.g., electron-withdrawing groups at position 7 altering binding affinity).
- Assay conditions (e.g., cell-line specificity, concentration ranges).
Resolve conflicts by: - Conducting dose-response studies across multiple models.
- Performing computational docking to predict binding modes .
Q. How can cross-coupling reactions be optimized for this scaffold?
For Suzuki-Miyaura coupling:
- Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C.
- Monitor reaction progress via TLC (Rf shift) and purify via flash chromatography (hexane/EtOAc). Typical yields range from 70–90% .
For Buchwald-Hartwig amination: - Employ Xantphos/Pd₂(dba)₃ with Cs₂CO₃ in toluene at 110°C for 12 h .
Q. What analytical challenges arise in characterizing halogenated analogs?
- Isotopic splitting in mass spectra (e.g., Br/Cl patterns) complicates HRMS interpretation.
- Crystallization difficulties due to low symmetry; solve via vapor diffusion (EtOH/hexane) or use SC-XRD for unambiguous structure determination .
Methodological Considerations
Q. How to design analogs for structure-activity relationship (SAR) studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
